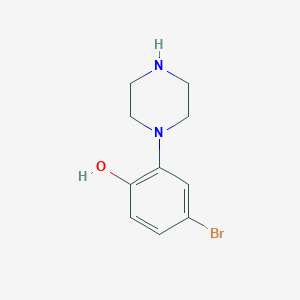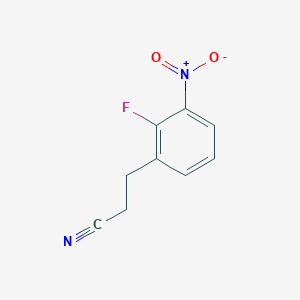
3-(2-Fluoro-3-nitrophenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluoro-3-nitrophenyl)propanenitrile: is an organic compound characterized by the presence of a fluoro and nitro group attached to a phenyl ring, which is further connected to a propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoro-3-nitrophenyl)propanenitrile typically involves the nitration of a fluorinated aromatic compound followed by a series of reactions to introduce the nitrile group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Fluoro-3-nitrophenyl)propanenitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrile group, to form carboxylic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed:
Reduction: 3-(2-Fluoro-3-aminophenyl)propanenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-(2-Fluoro-3-nitrophenyl)propanoic acid.
Scientific Research Applications
Chemistry: In chemistry, 3-(2-Fluoro-3-nitrophenyl)propanenitrile is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology and Medicine: This compound is explored for its potential biological activities. Derivatives of this compound may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for creating polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-3-nitrophenyl)propanenitrile depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The fluoro and nitro groups play a crucial role in its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
- 2-(4-Fluoro-2-nitrophenyl)propanenitrile
- 3-(3-Fluoro-4-nitrophenyl)propanenitrile
- 3-(2,3-Dimethoxyphenyl)-2-phenyl-2-propenenitrile
Comparison: Compared to similar compounds, 3-(2-Fluoro-3-nitrophenyl)propanenitrile is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring. This positioning can significantly influence its reactivity and interaction with other molecules, making it distinct in its chemical behavior and applications .
Properties
Molecular Formula |
C9H7FN2O2 |
|---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
3-(2-fluoro-3-nitrophenyl)propanenitrile |
InChI |
InChI=1S/C9H7FN2O2/c10-9-7(4-2-6-11)3-1-5-8(9)12(13)14/h1,3,5H,2,4H2 |
InChI Key |
GSSXIXQHLKKZSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])F)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


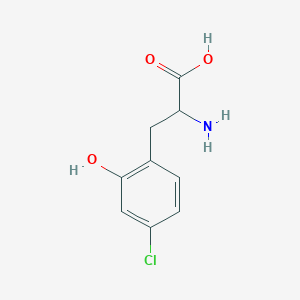
![rac-tert-butyl(1R,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate,trans](/img/structure/B13593560.png)
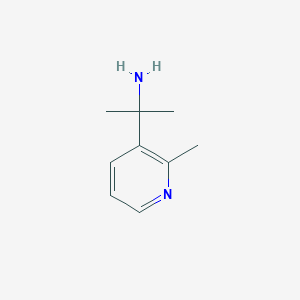
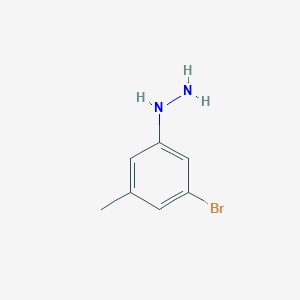
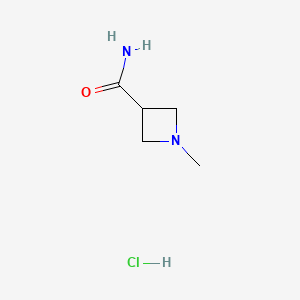
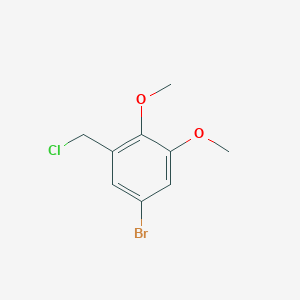
![2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropan-2-yl]oxy}aceticacid](/img/structure/B13593591.png)
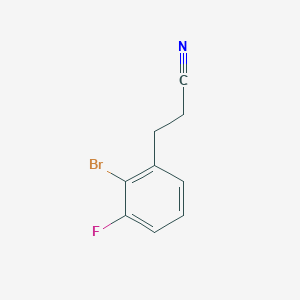
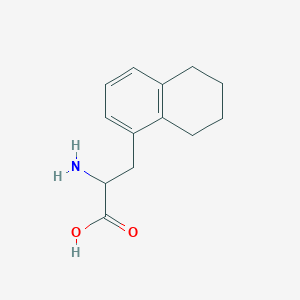
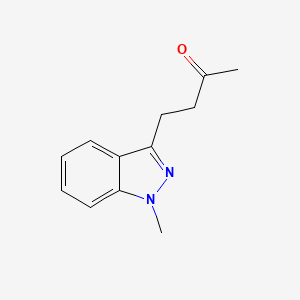
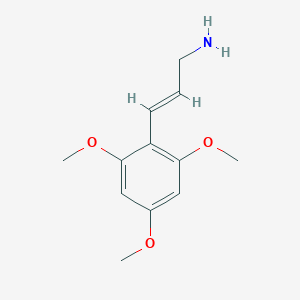
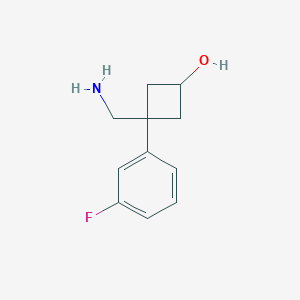
![4-[4-(Benzyloxy)phenyl]pyrrolidin-2-one](/img/structure/B13593628.png)
